Silane, [1,4-phenylenebis(2,1-ethynediyl-2,1-phenylene)]bis[dimethyl-
CAS No.: 794512-49-5
Cat. No.: VC16812674
Molecular Formula: C26H24Si2
Molecular Weight: 392.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 794512-49-5 |
|---|---|
| Molecular Formula | C26H24Si2 |
| Molecular Weight | 392.6 g/mol |
| Standard InChI | InChI=1S/C26H24Si2/c1-27(2)25-11-7-5-9-23(25)19-17-21-13-15-22(16-14-21)18-20-24-10-6-8-12-26(24)28(3)4/h5-16H,1-4H3 |
| Standard InChI Key | JXHIRPGPKHGHHX-UHFFFAOYSA-N |
| Canonical SMILES | C[Si](C)C1=CC=CC=C1C#CC2=CC=C(C=C2)C#CC3=CC=CC=C3[Si](C)C |
Introduction
Molecular Identification and Structural Elucidation
Chemical Identity and Formula
The compound is defined by the systematic IUPAC name [1,4-phenylenebis(2,1-ethynediyl-2,1-phenylene)]bis[dimethylsilane], reflecting its core structural motifs. Its molecular formula, C₂₆H₂₄Si₂, corresponds to a molar mass of 392.6 g/mol. The SMILES notation (C[Si](C)C1=CC=CC=C1C#CC2=CC=C(C=C2)C#CC3=CC=CC=C3[Si](C)C) precisely encodes the connectivity of the dimethylsilane groups, ethynediyl spacers, and phenylene units.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 794512-49-5 | |
| Molecular Formula | C₂₆H₂₄Si₂ | |
| Molecular Weight | 392.6 g/mol | |
| Canonical SMILES | CSiC1=CC=CC=C1C#CC2=CC=C(C=C2)C#CC3=CC=CC=C3SiC | |
| PubChem CID | 11246418 |
Three-Dimensional Architecture
The molecule features a central 1,4-phenylene group connected to two peripheral phenylene rings via ethynediyl (-C≡C-) bridges. Each terminal phenylene unit is bonded to a dimethylsilane (-Si(CH₃)₂) moiety. This configuration creates a rigid, conjugated backbone with sp-hybridized carbon atoms in the ethynediyl groups, enabling π-electron delocalization across the structure. The dimethylsilane termini introduce steric bulk and hydrophobicity, which influence solubility and reactivity in synthetic applications.
Synthetic Methodologies and Reaction Pathways
General Synthesis Strategies
While explicit protocols for this compound remain undocumented in public literature, analogous silane-ethynediyl systems are typically synthesized through transition metal-catalyzed cross-coupling reactions. For example:
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Sonogashira Coupling: A palladium/copper-catalyzed reaction between terminal alkynes and aryl halides could assemble the ethynediyl-phenylene backbone.
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Hydrosilylation: Sequential addition of silane precursors to alkynylated intermediates may install the dimethylsilane groups.
Challenges in Purification and Isolation
The compound’s high molecular weight (392.6 g/mol) and extended π-system necessitate specialized purification techniques, such as:
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Size-Exclusion Chromatography: To separate oligomeric byproducts.
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Recrystallization: Using nonpolar solvents like hexane or toluene to exploit low solubility.
Physicochemical and Spectroscopic Properties
Thermal Stability and Phase Behavior
Although experimental data on melting/boiling points are unavailable, the rigid aromatic backbone suggests high thermal stability (>300°C), comparable to polycyclic aromatic hydrocarbons. The dimethylsilane groups likely reduce crystallinity, enhancing solubility in organic solvents like tetrahydrofuran or dichloromethane.
Spectroscopic Fingerprints
Theoretical Predictions:
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IR Spectroscopy: Stretching vibrations at ~2100 cm⁻¹ (C≡C), ~1250 cm⁻¹ (Si-CH₃), and ~3050 cm⁻¹ (aromatic C-H).
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¹H NMR: Singlets for Si-CH₃ protons (δ 0.5–1.0 ppm) and aromatic multiplet signals (δ 6.5–7.5 ppm).
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Mass Spectrometry: A molecular ion peak at m/z 392.6 with fragmentation patterns reflecting ethynediyl cleavage .
Applications in Advanced Materials
Cross-Linking Agents in Polymer Chemistry
The ethynediyl bridges and silane termini enable covalent bonding with:
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Vinyl Monomers: Radical-initiated co-polymerization for reinforced elastomers.
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Epoxy Resins: Silane groups undergo hydrolysis to form Si-O-Si networks, enhancing mechanical strength.
Precursors for Hybrid Nanomaterials
Functionalization routes include:
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Coordination with Metal Nanoparticles: The π-system may bind to Au or Ag nanoparticles for optoelectronic devices.
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MOF/COF Integration: As a linker in metal-organic frameworks (MOFs) to tune porosity and conductivity .
Future Research Directions
Unexplored Synthetic Modifications
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Heteroatom Doping: Substituting ethynediyl carbons with nitrogen or boron to modulate electronic properties.
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Steric Engineering: Replacing dimethylsilane with bulkier trialkylsilyl groups to control packing density.
Computational Modeling Needs
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DFT Studies: To predict HOMO-LUMO gaps and charge transport characteristics.
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MD Simulations: Modeling self-assembly behavior in solvent environments.
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